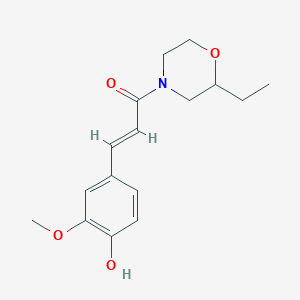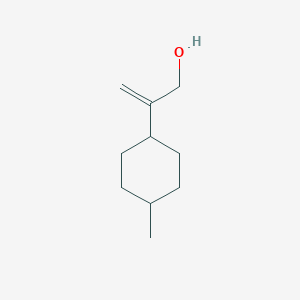
2-(4-Methylcyclohexyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylcyclohexyl)prop-2-en-1-ol, also known as MCHP, is a chemical compound that has been widely studied in the field of organic chemistry. It is a colorless liquid that has a pleasant odor and is used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Aggregation Pheromone in Insects
A significant application of a compound similar to 2-(4-Methylcyclohexyl)prop-2-en-1-ol is found in entomology. Specifically, 1-Methylcyclohex-2-en-1-ol has been identified as an aggregation pheromone in the Douglas-fir beetle. This compound increases arrestment and stridulation in males and enhances the effectiveness of traps for flying beetles, demonstrating its practical use in insect behavior studies and pest management (Libbey, Oehlschlager, & Ryker, 1983).
Photocycloaddition Reactions
Another research application involves photocycloaddition reactions. 2-Acylcyclohex-2-enones, structurally related to 2-(4-Methylcyclohexyl)prop-2-en-1-ol, participate in selective photocycloaddition reactions. These reactions produce diacylcyclobutene derivatives, which are of interest in organic synthesis and chemical research (Ferrer & Margaretha, 2001).
Hydrocarbonylation Processes
2-(4-Methylcyclohexyl)prop-2-en-1-ol-related compounds are also involved in hydrocarbonylation processes. For instance, the hydrocarbonylation of prop-2-ene-1-ol, catalyzed by rhodium triethylphosphine complexes, leads to the production of butane-1,4-diol and 2-methylpropan-1-ol. This process is relevant in the field of catalytic chemistry and material synthesis (Simpson et al., 1996).
Synthesis of Polyhydroxyurethanes
In polymer chemistry, compounds related to 2-(4-Methylcyclohexyl)prop-2-en-1-ol have been used in the synthesis of glycerin carbonate-based intermediates. These intermediates are then employed in the production of polyhydroxyurethanes without isocyanate, highlighting its importance in the development of new polymeric materials (Benyahya et al., 2011).
Propiedades
Número CAS |
15714-12-2 |
|---|---|
Nombre del producto |
2-(4-Methylcyclohexyl)prop-2-en-1-ol |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2-(4-methylcyclohexyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,10-11H,2-7H2,1H3 |
Clave InChI |
RYBQTIMCBUUSQQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)CO |
SMILES canónico |
CC1CCC(CC1)C(=C)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



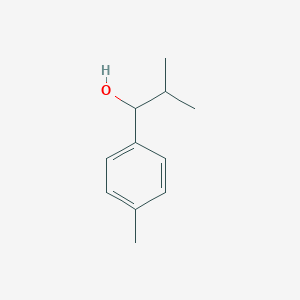
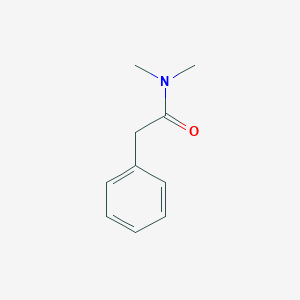
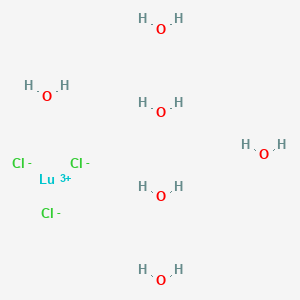
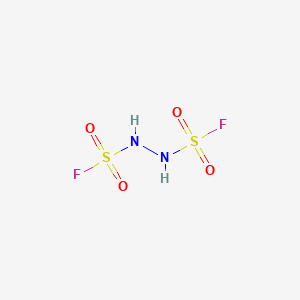


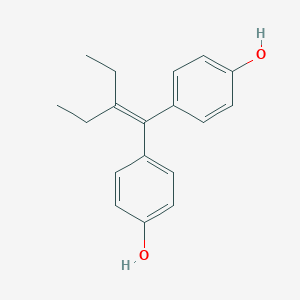
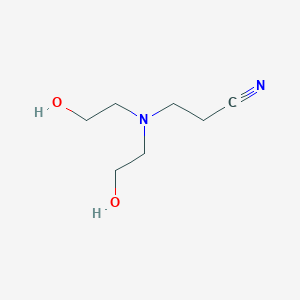
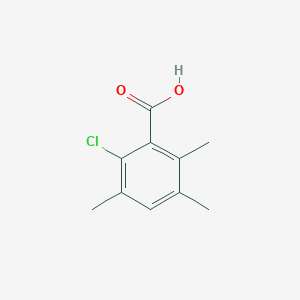
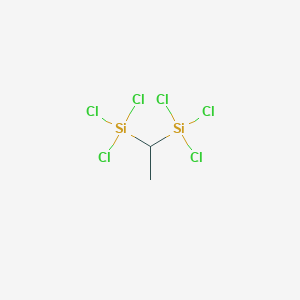
![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)


